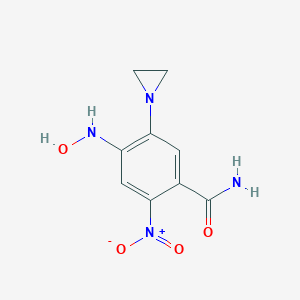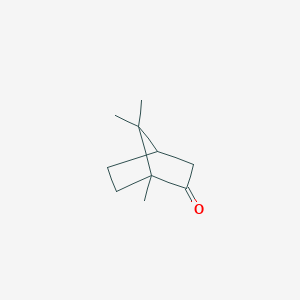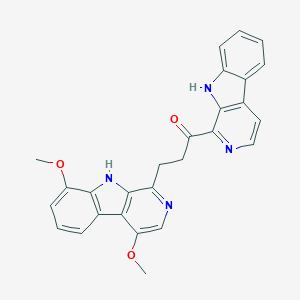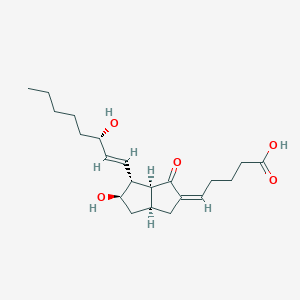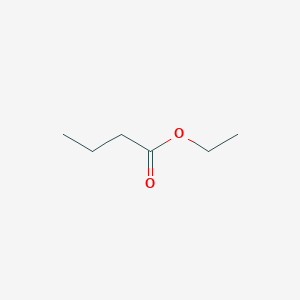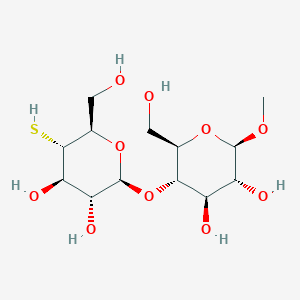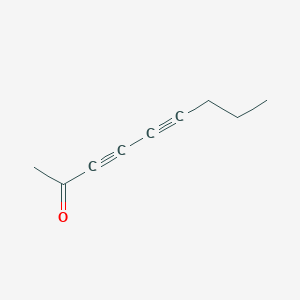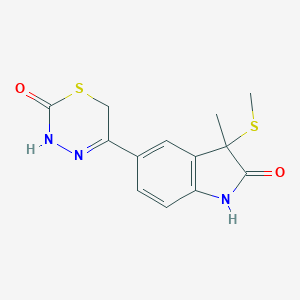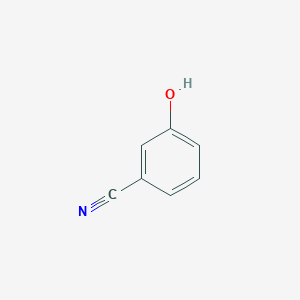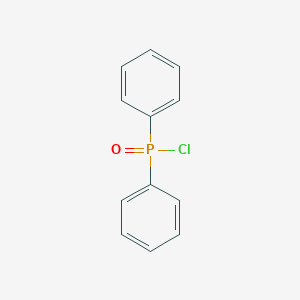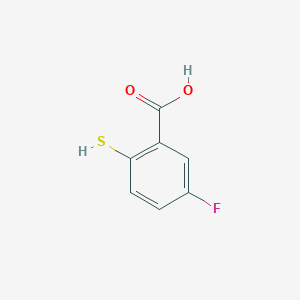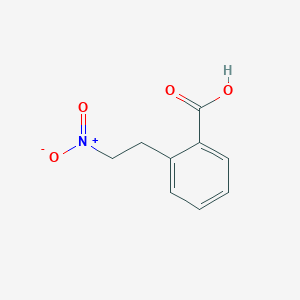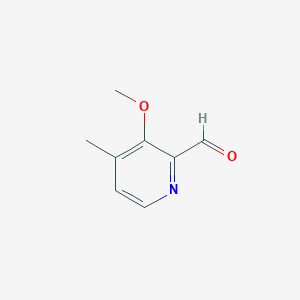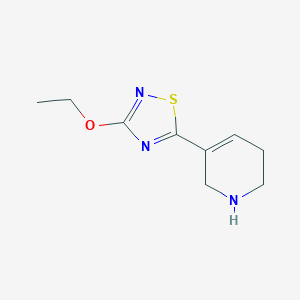
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including medicinal chemistry, drug discovery, and environmental science.
Wirkmechanismus
The mechanism of action of Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways in the body. This compound has been reported to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemische Und Physiologische Effekte
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also inhibits the growth of cancer cells and reduces the risk of tumor metastasis. This compound has been shown to have a protective effect on the liver and kidneys and can improve their function.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify. It also exhibits potent biological activities, making it an excellent starting material for drug discovery. However, one of the limitations is that it is not very soluble in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI). One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, researchers can investigate the structure-activity relationship of this compound and develop new derivatives with improved biological activities.
Conclusion:
In conclusion, Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound with unique properties that make it an excellent starting material for drug discovery and medicinal chemistry. It exhibits potent biological activities, including anti-inflammatory, antitumor, and antifungal activities. Although its mechanism of action is not fully understood, it has been shown to inhibit specific enzymes and pathways in the body. Future research on this compound can lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) can be synthesized using various methods. One of the most common methods is the reaction between 3-ethoxy-1,2,4-thiadiazole-5-carboxylic acid and 2,3,5,6-tetrahydropyridine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has numerous scientific research applications. It is widely used in medicinal chemistry as a starting material for the synthesis of various drugs. This compound has been reported to exhibit anti-inflammatory, antitumor, and antifungal activities. It is also used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
Eigenschaften
CAS-Nummer |
122683-63-0 |
|---|---|
Produktname |
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) |
Molekularformel |
C9H13N3OS |
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
3-ethoxy-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-11-8(14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
DCVHVOKLGMAEPW-UHFFFAOYSA-N |
SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
Kanonische SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



